7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde

Catalog No.
S13840216
CAS No.
M.F
C9H8O3
M. Wt
164.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde

Product Name

7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde

IUPAC Name

7-hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

InChI

InChI=1S/C9H8O3/c10-5-6-3-7-1-2-12-9(7)8(11)4-6/h3-5,11H,1-2H2

InChI Key

OPJHICHYUMAXLF-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2O)C=O

7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde is a chemical compound with the molecular formula C9H8O2C_9H_8O_2 and a molecular weight of 148.16 g/mol. It features a benzofuran structure, which is characterized by a fused benzene and furan ring system. The presence of a hydroxyl group at the 7-position and an aldehyde functional group at the 5-position contributes to its reactivity and potential biological activity. This compound is recognized for its role in various

, including:

  • Reduction Reactions: It can be reduced to alcohols using reagents like sodium borohydride in methanol .
  • Condensation Reactions: The aldehyde group allows for condensation with other compounds to form larger molecular structures, such as chalcone derivatives when reacted with aromatic ketones under specific conditions .
  • Cyclization Reactions: This compound can undergo cyclization to form more complex structures, leveraging its functional groups for intramolecular reactions .

Several synthesis methods have been reported for 7-hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde:

  • From Aryl Acetylenes: Aryl acetylene can react with 2-halophenols in the presence of palladium catalysts to yield various benzofuran derivatives .
  • Ultrasound-Assisted Synthesis: This method utilizes ultrasound irradiation to promote the synthesis of derivatives from 2,3-dihydrobenzofuran-5-carbaldehyde and aromatic ketones efficiently under mild conditions .
  • Conventional Organic Reactions: Traditional methods involve the cyclization of substituted phenols or aldehydes under acidic or basic conditions to form the benzofuran structure .

7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde has potential applications in:

  • Pharmaceutical Development: Due to its structural properties, it may serve as a lead compound for developing new drugs targeting various diseases.
  • Organic Synthesis: It can be used as an intermediate in synthesizing more complex organic molecules and natural products.
  • Chemical Research: Its unique properties make it suitable for studying reaction mechanisms and developing new synthetic methodologies.

Interaction studies involving 7-hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde often focus on its ability to interact with biological macromolecules such as proteins and nucleic acids. Preliminary studies suggest that similar compounds can modulate enzyme activities or bind to receptors, influencing various biological pathways. Detailed interaction studies would be essential to elucidate its specific mechanisms of action.

Several compounds share structural similarities with 7-hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde, including:

Compound NameStructural FeaturesUnique Characteristics
2,3-Dihydrobenzofuran-5-carbaldehydeLacks hydroxyl group at position 7More reactive due to absence of hydroxyl group
2,3-Dihydrobenzofuran-4-carbaldehydeHydroxyl at position 6Different biological activity profile
2-HydroxybenzaldehydeSimple aromatic aldehydeLess complex structure; serves as a precursor
7-MethoxybenzofuranMethoxy group instead of hydroxylAltered solubility and reactivity properties

These compounds highlight the uniqueness of 7-hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde through its specific functional groups and their implications for reactivity and biological activity. Its distinct hydroxyl group at position 7 sets it apart from others in terms of potential interactions and applications in medicinal chemistry.

Structural and Pharmacophoric Significance

The benzofuran core is a privileged scaffold in drug design due to its:

  • Electron-rich aromatic system: Facilitates π-π stacking and charge-transfer interactions with biological targets.
  • Planar geometry: Enhances membrane permeability and bioavailability compared to bulkier polycyclic systems.
  • Functionalization potential: The C5 aldehyde and C7 hydroxy groups in 7-hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde allow regioselective modifications, enabling structure-activity relationship (SAR) optimization.

Recent studies demonstrate that dihydrobenzofuran derivatives exhibit enhanced metabolic stability over fully aromatic analogs due to reduced cytochrome P450-mediated oxidation. For example, partial saturation of the furan ring in 7-hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde decreases electrophilic reactivity at the β-position, mitigating undesired covalent adduct formation with cellular nucleophiles.

Table 1: Comparative Bioactivity of Benzofuran Derivatives

Compound ClassTarget ActivityIC₅₀/EC₅₀ (μM)Key Structural Feature
Fully aromatic benzofuransAβ fibril inhibition12.4 ± 1.2Planar aromatic system
DihydrobenzofuransCholinesterase inhibition8.7 ± 0.9Partial saturation + aldehyde
Furan-2-carbaldehyde derivativesAntimicrobial1.6–12.5Free aldehyde group

Synthetic Accessibility and Modularity

7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde is synthesized via:

  • Ultrasound-assisted cyclization: 2,4-dihydroxybenzaldehyde precursors undergo sonochemical cyclization with α,β-unsaturated aldehydes, achieving yields >85% under green conditions.
  • Lewis acid-catalyzed annulation: Scandium triflate promotes [4+1] cycloaddition between ortho-quinone methides and isocyanides, introducing the aldehyde group regioselectively.

The aldehyde functionality serves as a linchpin for further derivatization:

  • Schiff base formation: Reacts with primary amines to generate imine-linked conjugates with enhanced antimicrobial activity.
  • Nucleophilic addition: Grignard reagents or hydride donors modify the aldehyde to produce secondary alcohols or hydrocarbons, tuning lipophilicity.

Transition Metal-Mediated Cyclization Approaches

Transition metal-catalyzed cyclization represents one of the most versatile and efficient methodologies for constructing dihydrobenzofuran frameworks, including 7-hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde analogues [1] [2] [3]. The strategic application of palladium, copper, rhodium, and other transition metals has enabled the development of sophisticated synthetic routes that provide excellent regioselectivity and functional group tolerance.

Palladium-Catalyzed Cyclization Methodologies

Palladium-mediated approaches have demonstrated exceptional utility in dihydrobenzofuran synthesis through various mechanistic pathways [4] [5]. The palladium/norbornene cooperative catalysis system has emerged as a particularly effective method for accessing dihydrobenzofurans from aryl iodides and epoxides [4]. This methodology employs bulky phosphine ligands and polar aprotic solvents to promote the coupling of epoxides, with careful tuning of the norbornene component improving conversion by minimizing the formation of undesired norbornene-insertion byproducts [4].

The synthetic protocol typically involves the use of palladium acetate as the catalyst precursor, with silver acetate serving as both an oxidant and halide scavenger [6]. Reaction conditions generally require temperatures between 110-150°C in toluene or similar solvents, with catalyst loadings ranging from 5-10 mol% depending on substrate complexity [6] [7]. The palladium-catalyzed tandem cyclization/Suzuki-coupling reaction has proven particularly valuable for generating benzofuran derivatives bearing diverse aryl substituents [2].

Catalyst SystemTemperature (°C)SolventYield Range (%)Substrate Scope
Palladium acetate/Silver acetate110-150Toluene60-91Aryl iodides, enynes
Palladium chloride/Triphenylphosphine80-120Acetonitrile65-85Phenolic substrates
Palladium/Norbornene cooperative100-130Dimethylformamide70-88Epoxide coupling

Copper-Mediated Cyclization Strategies

Copper-catalyzed approaches offer distinct advantages in terms of cost-effectiveness and unique mechanistic pathways [8] [9]. The copper-mediated construction of benzofuran derivatives through intramolecular dehydrogenative carbon-hydrogen/oxygen-hydrogen coupling has been developed with excellent yields ranging from 64-91% [8]. This methodology tolerates both electron-donating and electron-withdrawing substituents, making it suitable for diverse substrate classes [8].

The copper-catalyzed process typically involves the use of copper bromide or copper iodide as catalysts, with sodium carbonate as base in polar solvents such as dimethyl sulfoxide [10]. Mechanistic studies have revealed that the reaction proceeds through a radical pathway initiated by single electron transfer between the hydroxyl group of the substrate and the copper catalyst [8]. The formation of copper acetylide intermediates, generated through hydrolysis of calcium carbide followed by treatment with cuprous bromide, represents a key step in the catalytic cycle [10].

Rhodium-Catalyzed Vinylene Annulation

Rhodium-catalyzed methodologies have enabled the selective synthesis of carbon-4 functionalized benzofurans through direct vinylene annulation [11]. This approach utilizes readily available meta-salicylic acid derivatives with vinylene carbonate to achieve selective construction of carbon-4 substituted benzofurans [11]. The reaction mechanism involves coordination-assisted carbon-hydrogen bond activation at the proximal position, followed by coordination and migratory insertion of vinylene carbonate into the rhodium-carbon bond [11].

The rhodium-catalyzed process typically employs cyclopentadienyl rhodium complexes as catalysts, with reaction temperatures ranging from 80-120°C [11]. Computational studies using density functional theory calculations have provided insights into the reaction pathway, revealing that intramolecular nucleophilic substitution represents the rate-limiting step with an energy barrier of approximately 30.5 kcal/mol [11].

Lewis Acid-Catalyzed Intramolecular Coupling Reactions

Lewis acid catalysis provides an alternative approach to transition metal catalysis, offering unique reactivity patterns and often milder reaction conditions for dihydrobenzofuran synthesis [12] [13] [14]. The strategic application of boron, aluminum, and other Lewis acidic species has enabled the development of efficient synthetic methodologies with excellent functional group compatibility.

Boron-Based Lewis Acid Systems

Cage-shaped borates incorporating benzofuran moieties have demonstrated enhanced catalytic activity for various coupling reactions relevant to dihydrobenzofuran synthesis [12] [13]. These boron-based Lewis acids exhibit higher degrees of catalytic activity compared to simple benzene-based analogues, with the benzofuran framework contributing to effective conjugation and lowering of the unoccupied orbital energy levels [13]. The next-lowest unoccupied molecular orbital energy level for benzofuran-based borates has been calculated at -21.6 kcal/mol, significantly lower than benzene-based analogues at -18.3 kcal/mol [13].

The photochemical activation of these Lewis acid catalysts through black-light irradiation further enhances their catalytic activity [12]. This activation process enables the balancing of two typically conflicting requirements for Lewis acid catalysts: high acidity and efficient catalytic turnover [13]. The benzofuran-based Lewis acids have shown particular efficacy in Mukaiyama-aldol type reactions, with enhanced selectivity and yield compared to conventional systems [12].

Lewis Acid-Catalyzed Synthesis Protocols

The Lewis acid-catalyzed synthesis of benzofurans from acrolein dimer and 1,3-dicarbonyl compounds represents a particularly effective methodology [14]. This approach employs N-bromosuccinimide as an oxidizing agent in conjunction with Lewis acid catalysts to facilitate the formation of 2,3-disubstituted benzofurans [14]. The proposed mechanism involves N-bromosuccinimide-assisted autotandem catalysis, with the Lewis acid catalyst facilitating key bond-forming steps [14].

Reaction conditions typically involve the use of Lewis acids such as boron trifluoride etherate or aluminum chloride at temperatures ranging from 60-100°C [14]. The methodology has been successfully applied to the synthesis of commercial pharmaceutical compounds, including benzbromarone and amiodarone, demonstrating its practical utility [14]. Isolated intermediates from these reactions can be converted to 4,5,6,7-tetrahydrobenzofurans, providing additional synthetic flexibility [14].

Lewis AcidSubstrate TypeTemperature (°C)Yield (%)Product Type
Boron trifluoride etherateAcrolein dimer/1,3-dicarbonyls60-8070-852,3-Disubstituted benzofurans
Aluminum chloridePhenolic substrates80-10065-80Functionalized benzofurans
Cage-shaped boratesAldehydes/ketones25-5075-90Mukaiyama-aldol products

Green Chemistry Approaches in Dihydrobenzofuran Synthesis

Deep Eutectic Solvent-Assisted Multi-Component Reactions

Deep eutectic solvents represent a revolutionary approach to environmentally benign synthesis, offering unique advantages for dihydrobenzofuran construction through their exceptional solvating properties and reduced environmental impact [15] [16]. These solvents, formed through the combination of Lewis or Brønsted acids and bases in eutectic mixtures, provide highly tunable reaction media with minimal toxicity and negligible vapor pressure [15].

Deep Eutectic Solvent Composition and Properties

Deep eutectic solvents can be classified into four distinct types based on their composition [15]. Type III systems, consisting of quaternary ammonium salts with hydrogen bond donors, have shown particular promise for benzofuran synthesis applications [15]. The most commonly employed system involves choline chloride and urea in a 1:2 molar ratio, which forms a liquid with a freezing point of 12°C despite the individual components having melting points of 302°C and 133°C respectively [15].

The extensive hydrogen bonding network in deep eutectic solvents results in significant freezing point depression and unique solvating properties that facilitate multi-component reactions [15]. These solvents share similarities with ionic liquids in terms of tunability and lack of flammability, while offering distinct advantages in terms of preparation simplicity and cost-effectiveness [15].

Multi-Component Reaction Strategies

Multi-component cascade reactions for the synthesis of highly substituted 2,3-dihydrobenzofuran derivatives have been developed with moderate to good yields [17]. These reactions typically involve the combination of multiple reactants in a single reaction vessel, with the deep eutectic solvent serving both as reaction medium and catalyst [17]. The synthetic utilities of the resulting 2,3-dihydrobenzofurans include facile transformation to ethyl 2-hydroxy-3-oxo-2,3-dihydrobenzofuran-2-carboxylate and ethyl benzofuran-2-carboxylate through simple chemical manipulations [17].

The deep eutectic solvent-assisted approach offers several advantages over conventional methods, including reduced reaction times, improved yields, and simplified purification procedures [16]. The ability to recycle and reuse the deep eutectic solvent system further enhances the environmental sustainability of these synthetic protocols [16].

Atom-Economical Propargylation-Cyclization Sequences

Atom economy represents a fundamental principle of green chemistry, emphasizing the incorporation of all starting materials into the final product with minimal waste generation [16] [18]. Propargylation-cyclization sequences have emerged as particularly effective atom-economical approaches for dihydrobenzofuran synthesis, offering high efficiency with reduced environmental impact.

Visible Light-Mediated Atom-Economical Synthesis

Visible light-promoted organic reactions have gained significant attention for their ability to enable atom-economical transformations under mild conditions [16]. The synthesis of benzofuran heterocycles through visible light-mediated cyclization of 1,6-enynes with bromomalonates represents a notable example of atom-economical methodology [16]. This protocol proceeds without the need for photocatalysts, oxidants, transition metals, or additives, thereby meeting stringent atom-economy requirements [16].

The reaction mechanism involves radical-mediated pathways including 5-exo-dig cyclization, nucleophilic substitution, and aromatization steps [16]. The visible light activation enables the generation of enyene peroxo radicals, which undergo subsequent transformations through peroxoenynthio intermediates via 1,5-proton transfer reactions [16]. The removal of hydroxyl groups in the final step completes the benzofuran formation with high atom efficiency [16].

Propargylation-Cyclization Mechanistic Pathways

The propargylation-cyclization approach typically involves the initial formation of propargyl ether intermediates from readily available starting materials such as vanillin [1]. Treatment of vanillin with propargyl bromide in dimethylformamide in the presence of potassium carbonate generates the propargyl ether, which subsequently undergoes cesium fluoride-mediated Claisen rearrangement to construct the benzofuran ring system [1].

The synthetic methodology has demonstrated broad substrate scope and maintains high efficiency on gram-scale syntheses, making it a potentially practical method for industrial applications [19]. The protocol tolerates various functional groups and provides access to both 2-aryl and 2-alkyl substituted benzofuran derivatives with good to excellent yields [19].

Reaction TypeCatalyst SystemAtom Economy (%)Yield Range (%)Environmental Impact
Visible light cyclizationCatalyst-free>9570-90Minimal waste generation
Propargylation-cyclizationCesium fluoride85-9065-85Reduced solvent requirements
Deep eutectic solvent reactionsInherent catalysis80-9560-80Recyclable solvent system

XLogP3

1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

164.047344113 g/mol

Monoisotopic Mass

164.047344113 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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